2-Chloro-9-ethyl-6-(trifluoromethyl)-9h-purine
Description
2-Chloro-9-ethyl-6-(trifluoromethyl)-9H-purine is a substituted purine derivative characterized by:
- Chlorine at the 2-position of the purine ring.
- Ethyl group at the 9-position (N-9).
- Trifluoromethyl (CF₃) group at the 6-position.
This combination of substituents confers unique electronic, steric, and physicochemical properties, making it a compound of interest in medicinal chemistry and materials science .
Structure
3D Structure
Properties
CAS No. |
1644-24-2 |
|---|---|
Molecular Formula |
C8H6ClF3N4 |
Molecular Weight |
250.61 g/mol |
IUPAC Name |
2-chloro-9-ethyl-6-(trifluoromethyl)purine |
InChI |
InChI=1S/C8H6ClF3N4/c1-2-16-3-13-4-5(8(10,11)12)14-7(9)15-6(4)16/h3H,2H2,1H3 |
InChI Key |
XHZUJWFDEBCOKE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=C(N=C(N=C21)Cl)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Base-Mediated Alkylation of 6-Chloropurine Derivatives
A common route involves alkylating 6-chloropurine at the N9 position. For example, treatment of 6-chloro-2-(trifluoromethyl)-9H-purine (CAS 1998-63-6) with ethyl bromide in the presence of a strong base like sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) yields the target compound. The reaction typically proceeds at 0–5°C to minimize side reactions, achieving yields of 70–85% .
Mechanistic Insight :
The ethyl group is introduced via an SN2 mechanism, where the purine’s N9 nitrogen acts as a nucleophile. The trifluoromethyl group at C6 stabilizes the intermediate through electron-withdrawing effects, enhancing reactivity.
Halogenation Followed by Alkylation
An alternative approach involves sequential halogenation and alkylation. For instance, 2-amino-6-chloropurine is first trifluoromethylated using iodotrifluoromethane (CF3I) under copper catalysis, followed by ethylation with ethyl iodide. This method requires careful temperature control (50–70°C) to prevent decomposition, with reported yields of 60–75% .
Microwave-Assisted Synthesis
Optimization of Reaction Conditions
Microwave irradiation significantly accelerates the alkylation step. A study demonstrated that reacting 6-chloro-2-(trifluoromethyl)-9H-purine with ethyl acetoacetate in dimethyl sulfoxide (DMSO) at 200 W and 80°C for 10 minutes achieves 91% yield . Key advantages include reduced reaction time (10 minutes vs. 24 hours conventionally) and improved purity.
Table 1: Microwave Conditions for Ethylation
| Solvent | Base | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|
| DMSO | K2CO3 | 80 | 10 | 91 |
| DMF | K2CO3 | 80 | 10 | 17 |
| DMAc | K2CO3 | 80 | 10 | 21 |
Role of Solvent Polarity
Polar aprotic solvents like DMSO enhance microwave absorption and stabilize transition states, whereas dimethylformamide (DMF) and dimethylacetamide (DMAc) show lower efficiency due to competitive solvation.
Lewis Acid-Catalyzed Methods
Tin(IV) Chloride-Mediated Alkylation
A patent by CN101469012B describes using SnCl4 as a catalyst for regioselective ethylation. The process involves:
-
Silylation of the purine with bis(trimethylsilyl)acetamide (BSA) to activate the N9 position.
-
Reaction with ethyl bromide in dichloroethane (DCE) at 30–70°C.
This method achieves 80–90% regioselectivity for N9-ethylation, avoiding N7 byproducts.
Critical Step :
Silylation precludes protonation of the purine ring, ensuring the nucleophilic N9 site remains reactive.
Comparison with Alternative Catalysts
While SnCl4 is effective, milder Lewis acids like FeCl3 yield inferior results (<50% selectivity).
Protecting Group Strategies
Benzyl and Trichloroethyl Protecting Groups
To prevent unwanted side reactions at N7 or N3, transient protecting groups are employed. For example, benzyl groups are introduced via nucleophilic substitution using benzyl bromide, followed by deprotection via hydrogenolysis. This approach is critical for multi-step syntheses involving subsequent functionalization.
Example Protocol :
-
Protect N9 with a benzyl group (yield: 85%).
-
Introduce trifluoromethyl at C6 using CF3Cu generated in situ.
Industrial-Scale Production Challenges
Chemical Reactions Analysis
Types of Reactions
2-Chloro-9-ethyl-6-(trifluoromethyl)-9h-purine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Addition Reactions: The double bonds in the purine ring can participate in addition reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution might yield derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic properties, such as antiviral or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-9-ethyl-6-(trifluoromethyl)-9h-purine would depend on its specific application. In a biological context, it might interact with enzymes or receptors, affecting cellular processes. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes.
Comparison with Similar Compounds
Substituent Variations at the 6-Position
Key Insights :
Substituent Variations at the 9-Position
Key Insights :
Functional Group Modifications
Biological Activity
2-Chloro-9-ethyl-6-(trifluoromethyl)-9H-purine is a purine derivative that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This compound, with its unique structural features, exhibits various biological properties that can be leveraged for therapeutic applications.
Chemical Structure
The molecular formula for this compound is . The presence of the trifluoromethyl group at the 6-position and a chloro group at the 2-position significantly influences its biological activity.
Antiviral Activity
Research indicates that purine derivatives, including this compound, may exhibit antiviral properties. For instance, similar compounds have been shown to inhibit viral DNA synthesis by acting as nucleoside analogs. The trifluoromethyl group enhances lipophilicity, potentially improving cellular uptake and efficacy against viruses such as herpes simplex virus (HSV) .
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes, such as kinases. Inhibitors of casein kinase 1 (CK1) have been identified within similar purine scaffolds, suggesting that this compound may also serve as a CK1 inhibitor. This inhibition could have implications for cancer treatment, as CK1 plays a role in various cellular processes including cell cycle regulation and apoptosis .
Binding Affinity
The binding affinity of purine derivatives to various receptors has been a focal point of research. For instance, compounds with structural similarities have shown significant binding to benzodiazepine receptors in rat brain tissue, indicating potential neuropharmacological effects . The activity of this compound in this context remains to be fully explored but suggests a promising avenue for further investigation.
Study on Antiviral Efficacy
A study conducted on related purine derivatives demonstrated their effectiveness against viral infections. The derivatives were tested in vitro against HSV and exhibited IC50 values ranging from 0.01 to 0.5 µM, indicating potent antiviral activity . While specific data for this compound is limited, extrapolation from these findings suggests potential efficacy.
Kinase Inhibition Research
In a recent study focusing on kinase inhibitors, several purine-based compounds were synthesized and evaluated for their inhibitory effects on CK1. The results indicated that modifications at the 6-position significantly enhanced inhibitory activity . This suggests that similar modifications in this compound could yield effective CK1 inhibitors.
Data Table: Biological Activities of Purine Derivatives
Q & A
Q. What are the optimal synthetic routes for introducing the trifluoromethyl group at position 6 of the purine scaffold in 2-Chloro-9-ethyl-6-(trifluoromethyl)-9H-purine?
The trifluoromethyl group can be introduced via nucleophilic substitution or radical-mediated reactions. For analogs, trifluoromethylation often employs reagents like CF₃Cu or CF₃SiMe₃ under copper catalysis, with careful control of temperature (80–120°C) and solvent polarity (e.g., DMF or DMSO) to stabilize intermediates . Pre-functionalization of the purine core at position 6 with a leaving group (e.g., Cl or Br) is critical. Yields may vary (30–70%) depending on steric hindrance from the 9-ethyl group; microwave-assisted synthesis can improve efficiency .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
- NMR : ¹H/¹³C NMR identifies substituent positions. The 9-ethyl group shows a triplet (~1.4 ppm for CH₃) and quartet (~4.3 ppm for CH₂) in ¹H NMR, while ¹⁹F NMR confirms the CF₃ group (δ ≈ -60 to -65 ppm) .
- X-ray crystallography : Resolves bond lengths and angles, particularly the Cl–C2 (1.73–1.75 Å) and CF₃–C6 (1.33–1.35 Å) distances. SHELXL refinement (R factor < 0.05) ensures accuracy .
- HR-MS : Exact mass analysis (e.g., m/z 283.03 for C₈H₈ClF₃N₄⁺) validates molecular composition .
Q. How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity in substitution reactions?
The CF₃ group increases electrophilicity at position 6, facilitating nucleophilic aromatic substitution (SNAr) with amines or thiols. However, steric bulk from the ethyl group at position 9 may slow kinetics. Kinetic studies (e.g., monitoring by HPLC) show rate constants 2–3× higher for CF₃-substituted purines compared to methyl analogs .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Dynamic NMR : Detects rotational barriers in the ethyl group (ΔG‡ ≈ 10–12 kcal/mol) that may cause signal splitting .
- DFT calculations : Compare computed ¹³C chemical shifts (e.g., at the B3LYP/6-311++G** level) with experimental data to validate tautomeric forms .
- Crystallographic twinning analysis : Use SHELXD to deconvolute overlapping reflections in cases of poor crystal quality .
Q. How can researchers design enzyme inhibition assays to study this compound’s interaction with purine-metabolizing targets?
- Kinetic assays : Measure IC₅₀ values against adenosine deaminase (ADA) or xanthine oxidase (XO) using UV-Vis monitoring (e.g., ADA activity at 265 nm). Competitive inhibition is common due to structural mimicry of adenine .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) for interactions with proteins like purine nucleoside phosphorylase (PNP). Typical Kd values for CF₃ analogs range 10–100 nM .
Q. What computational methods predict the impact of 9-ethyl and 6-CF₃ groups on binding affinity in drug design?
- Molecular docking (AutoDock Vina) : Simulate docking into ATP-binding pockets (e.g., kinase domains). The ethyl group may occupy hydrophobic subpockets, while CF₃ enhances Van der Waals interactions .
- MD simulations (AMBER) : Assess conformational stability over 100-ns trajectories. The 9-ethyl group reduces rotational freedom, potentially improving target residence time .
Methodological Challenges and Solutions
Q. Why do lithiation reactions at position 8 of similar purines yield low quantities, and how can this be mitigated?
Lithiation of 8-H purines (e.g., using LDA at -78°C) is hindered by competing deprotonation at N7 or N8. For 9-ethyl derivatives, pre-coordination with TMEDA or HMPA improves regioselectivity. Yields increase from <20% to ~40% when using hexachloroethane as the electrophile .
Q. How do researchers address discrepancies in biological activity data across different assay platforms?
Standardize assays using positive controls (e.g., 6-mercaptopurine for cytotoxicity) and validate via orthogonal methods. For example, correlate enzyme inhibition (IC₅₀) with cellular apoptosis assays (flow cytometry) to confirm mechanistic consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
